molecular formula C28H24O9 B7799033 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose

1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose

Cat. No.: B7799033
M. Wt: 504.5 g/mol
InChI Key: GCZABPLTDYVJMP-CBUXHAPBSA-N
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Description

Significance as a Key Intermediate in Carbohydrate Chemistry and Medicinal Chemistry

The importance of 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose stems from its role as a fundamental building block in the synthesis of complex carbohydrates and glycoconjugates. chemimpex.com In carbohydrate chemistry, it is instrumental in studies aimed at understanding the intricate interactions of sugars within biological systems. chemimpex.com Its application extends to glycoengineering, a field that explores the development of novel therapeutic agents through the modification of carbohydrate structures. chemimpex.com

In medicinal chemistry, this compound is a highly valued intermediate for the synthesis of various pharmaceutical agents. Its structural framework is a key component in the development of drugs with enhanced stability and bioavailability. chemimpex.com The versatility of this compound allows for its incorporation into a diverse range of therapeutic molecules, underscoring its broad utility in drug discovery and formulation. chemimpex.com

Role in the Synthesis of Nucleoside Analogues

A primary and critical application of this compound is in the synthesis of nucleoside analogues, which are indispensable in the development of antiviral and anticancer drugs. chemimpex.comdeyerchem.com Nucleosides are composed of a nucleobase linked to a sugar moiety, and their analogues are structurally similar compounds that can interfere with cellular processes, making them effective therapeutic agents. The subject compound serves as a crucial glycosyl donor in these syntheses.

The synthesis of these analogues often involves a glycosylation reaction where this compound is reacted with a nucleobase. For instance, it is a key intermediate in the synthesis of ribonucleosides, purine (B94841), and pyrimidine (B1678525) nucleosides. researchgate.net A notable method for this is the silyl-Hilbert-Johnson reaction, where the compound is reacted with a silylated heterocycle in the presence of a Lewis acid like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) to form the desired nucleoside. wikipedia.org

This versatile intermediate is used in the synthesis of a wide array of modified nucleosides with potent biological activities, including:

Antitumor agents such as Azacitidine and Selenazofurin. deyerchem.com

Nucleoside antibiotics like Toyocamycin (B1682990). deyerchem.com

Vasodilators and anticoagulants like 2-chloro-N6-methyl adenosine. deyerchem.com

Analogues of adenosine, uridine, guanosine (B1672433), and cytidine (B196190) with antitumor properties. deyerchem.com

Various compounds with antiviral and antibacterial activities , such as 5-butylpyrimidine (B14691965) nucleosides (active against polio and vaccinia viruses) and thieno[2,3-d] pyrimidine nucleosides (active against E. coli). deyerchem.com

Examples of Nucleoside Analogues Synthesized from this compound

Nucleoside AnalogueTherapeutic Area
AzacitidineAnti-tumor deyerchem.com
SelenazofurinAnti-tumor deyerchem.com
ToyocamycinAntibiotic deyerchem.com
2-chloro-N6-methyl adenosineVasodilator, Anticoagulant deyerchem.com
5-butylpyrimidine nucleosidesAntiviral deyerchem.com

Historical Context of its Synthetic Development and Applications

The synthesis of this compound has been a subject of study for decades, with various methods developed to improve yield and purity. A widely used method starts with D-ribose and involves a three-step reaction sequence. patsnap.com A common synthetic route involves the initial methylation of D-ribose, followed by benzoylation of the hydroxyl groups, and finally, acetolysis to introduce the acetyl group at the anomeric position. researchgate.net

In 1968, Guthrie and Smith proposed a method for converting D-ribose into β-1,2,3,5-tetra-O-acetyl-D-ribofuranose, which involved acetal (B89532) formation, acetylation, and acetolysis. google.com This foundational work laid the groundwork for subsequent synthetic strategies. Over the years, refinements to these procedures have been introduced to enhance efficiency and reduce costs. For example, a patented preparation technology describes a process involving a glycosylation reaction at low temperatures (0-5°C) to minimize the formation of the pyranose ring byproduct. google.com This is followed by a benzoylation reaction using an inorganic weak base to reduce cost and waste, and an acetylation reaction in the presence of a cosolvent to improve the reaction's fluidity. patsnap.comgoogle.com

The consistent demand for this compound in the synthesis of non-natural nucleosides for combating bacteria, viruses, and cancer has driven the continuous improvement of its production methods. patsnap.com These advancements have made this compound more accessible for research and large-scale pharmaceutical production, solidifying its status as an indispensable tool in medicinal chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2R,3R,4R,5S)-5-acetyloxy-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24O9/c1-18(29)34-28-24(37-27(32)21-15-9-4-10-16-21)23(36-26(31)20-13-7-3-8-14-20)22(35-28)17-33-25(30)19-11-5-2-6-12-19/h2-16,22-24,28H,17H2,1H3/t22-,23-,24-,28-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCZABPLTDYVJMP-CBUXHAPBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C(C(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1[C@@H]([C@@H]([C@H](O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40884346
Record name .beta.-D-Ribofuranose, 1-acetate 2,3,5-tribenzoate
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Molecular Weight

504.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6974-32-9
Record name 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose
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Record name beta-D-Ribofuranose, 1-acetate 2,3,5-tribenzoate
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Record name .beta.-D-Ribofuranose, 1-acetate 2,3,5-tribenzoate
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Record name .beta.-D-Ribofuranose, 1-acetate 2,3,5-tribenzoate
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Record name 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose
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Advanced Synthetic Methodologies and Strategies for 1 O Acetyl 2,3,5 Tri O Benzoyl Beta D Ribofuranose

Synthesis from D-Ribose Precursors

Glycosylation Reactions: Conditions and Optimization

The initial step in the synthesis from D-ribose involves the formation of a glycoside, typically a methyl glycoside, to protect the anomeric hydroxyl group. This reaction is critical for controlling the furanose ring structure and preventing the formation of undesired pyranose isomers. google.com

Commonly, this is achieved by reacting D-ribose with methanol (B129727) in the presence of an acid catalyst. researchgate.net One effective method involves dissolving D-ribose in a solution of hydrochloric acid in methanol (HCl/MeOH) and stirring the mixture at a controlled temperature, for instance, 20°C for 3 hours. researchgate.net An alternative industrial approach utilizes thionyl chloride added dropwise to methanol at low temperatures (0–5 °C), followed by the addition of D-ribose. patsnap.com The reaction is then maintained at this low temperature for an extended period, such as 8 hours, to facilitate the methylation reaction. patsnap.comwikipedia.org

Table 1: Comparative Glycosylation Reaction Conditions

Parameter Method 1 Method 2
Catalyst HCl in Methanol Thionyl Chloride in Methanol
Temperature 20°C 0–5°C
Reaction Time 3 hours 8 hours

| Primary Goal | Formation of methyl furanoside | Formation of methyl furanoside with reduced pyranose by-product |

Regioselective Benzoylation Protocols

Following glycosylation, the free hydroxyl groups at the C-2, C-3, and C-5 positions of the ribofuranoside are protected using benzoyl groups. This step renders the molecule stable for subsequent transformations while allowing for later deprotection. nbinno.com The benzoylation is typically carried out using benzoyl chloride in the presence of a base. researchgate.net

In one protocol, the methyl ribofuranoside intermediate is dissolved in pyridine (B92270), which serves as both the solvent and the base. Benzoyl chloride is then added, and the solution is stirred at a controlled temperature, for example 10°C, for approximately 15 hours to yield the tribenzoylated product. researchgate.net

For larger-scale and industrial applications, alternative protocols have been developed to improve cost-effectiveness and reduce organic waste. One such method involves using an inorganic weak base, such as potassium carbonate, with a smaller amount of pyridine. google.compatsnap.com In this procedure, the glycoside is mixed with ethyl acetate (B1210297) and pyridine, heated to dissolve, and then potassium carbonate is added. Benzoyl chloride is subsequently added dropwise at an elevated temperature of 60–70°C. patsnap.com The use of an inorganic base significantly reduces the raw material cost and the content of nitrogen-containing organic compounds in the process wastewater. google.com

Acetylation Strategies for Anomeric Functionalization

The final step in the sequence is the functionalization of the anomeric (C-1) position by introducing an acetyl group. This is achieved through acetolysis, where the methyl glycoside from the previous step is replaced with an acetate. The resulting 1-O-acetyl group is an excellent leaving group, making the final product a versatile glycosyl donor for the synthesis of nucleosides and their analogues. wikipedia.orgnbinno.com

The reaction is typically performed by dissolving the methyl 2,3,5-tri-O-benzoyl-D-ribofuranoside in a mixture of glacial acetic acid and acetic anhydride (B1165640). researchgate.netresearchgate.net A strong acid catalyst, such as concentrated sulfuric acid, is then added to facilitate the reaction. researchgate.net The mixture is stirred at a controlled low temperature (e.g., 10°C) for an extended period (e.g., 15 hours) to complete the transformation. researchgate.net

A potential issue in this step is the solidification of glacial acetic acid at low temperatures, which can impede reaction efficiency. To overcome this, a cosolvent can be added to the reaction system. The addition of a cosolvent effectively inhibits the freezing of glacial acetic acid, improves the fluidity of the system, and allows for efficient stirring, ensuring the reaction proceeds smoothly. google.com

Multi-Step Synthesis Approaches and Overall Yield Optimization

The systematic optimization of the glycosylation, benzoylation, and acetylation steps has led to robust and scalable processes. Research has demonstrated that this optimized pathway can achieve high total yields, making it economically viable for industrial production. google.com The table below summarizes reported yields from optimized protocols.

These optimized procedures, which combine low-temperature glycosylation to control ring size, cost-effective benzoylation, and enhanced acetylation, result in a simple, high-yield, and low-cost preparation technology suitable for industrial-scale synthesis. google.com

Alternative Synthetic Routes from Other Carbohydrate Sources

Derivatization from Inosine (B1671953) and Guanosine (B1672433) (Addressing By-product Formation)

While synthesis from D-ribose is the most common route, alternative starting materials such as the nucleosides inosine and guanosine can also be utilized. google.com These molecules are attractive precursors as they already contain the desired beta-D-ribofuranose ring in their structure.

However, this synthetic route presents significant challenges, primarily related to by-product formation. The cleavage of the glycosidic bond in inosine or guanosine to free the ribose moiety for subsequent benzoylation and acetylation inevitably releases the purine (B94841) base (hypoxanthine from inosine and guanine (B1146940) from guanosine). google.com

Catalytic Approaches in the Synthesis of 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose

The synthesis of this compound, a crucial intermediate for the production of various nucleoside analogues, is often accomplished through a multi-step process starting from D-ribose. Catalysis is central to achieving high efficiency and yield in these transformations. Various catalytic strategies have been developed, focusing on acid catalysis for key steps, the specific roles of Lewis acids in directing reaction pathways, and the growing need for environmentally sustainable methods.

Acid-Catalyzed Methyl Esterification and Acetylation

A prevalent and effective strategy for synthesizing the title compound involves a three-step sequence: methylation (specifically, methyl glycoside formation), benzoylation, and a final acid-catalyzed acetolysis. researchgate.netresearchgate.net Strong Brønsted acids are indispensable catalysts in both the initial and final steps of this pathway.

The process commences with the methyl esterification (formation of a methyl ribofuranoside) of D-ribose. This reaction is typically catalyzed by dissolving D-ribose in methanol containing a strong acid catalyst. researchgate.netgoogle.com Commonly used catalysts for this step include concentrated sulfuric acid, p-toluenesulfonic acid, methanesulfonic acid, or hydrogen chloride gas dissolved in methanol. google.com This initial step protects the anomeric carbon and sets the stereochemistry for the subsequent transformations.

Following the benzoylation of the hydroxyl groups at positions 2, 3, and 5, the final and critical step is the replacement of the anomeric methyl group with an acetyl group. This is achieved through acetolysis, a reaction where an ether is cleaved by an acid. researchgate.net This transformation is conducted in a mixture of glacial acetic acid and acetic anhydride, with a strong acid catalyst such as concentrated sulfuric acid (oil of vitriol). researchgate.netresearchgate.net The acid catalyzes the cleavage of the methyl glycoside and the subsequent installation of the acetyl group at the C1 position, yielding the desired this compound. researchgate.net The careful control of reaction conditions in these acid-catalyzed steps is vital for achieving high yields and the correct stereoisomer. researchgate.net

Table 1: Acid Catalysts in the Synthesis of this compound
Reaction StepCatalystReagentsReference
Methyl Esterification (Methyl Glycoside Formation)Concentrated Sulfuric Acid, p-Toluenesulfonic Acid, Methanesulfonic Acid, HCl gasD-ribose, Methanol google.com
Acetolysis / AcetylationConcentrated Sulfuric Acid1-O-methyl-2,3,5-tri-O-benzoyl-D-ribofuranoside, Acetic Acid, Acetic Anhydride researchgate.netgoogle.com

Role of Lewis Acids in Reaction Pathways

Lewis acids play a pivotal role not in the primary synthesis of this compound itself, but in its subsequent, crucial application as a glycosyl donor for nucleoside synthesis. The most widely used method for this conversion is the silyl-Hilbert-Johnson reaction, which involves coupling the per-acylated sugar with a silylated heterocyclic base. wikipedia.orgmdpi.com This reaction is typically promoted by a Lewis acid catalyst. mdpi.com

In this context, the Lewis acid, such as tin(IV) chloride (SnCl₄) or trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), activates the 1-O-acetyl group of the ribofuranose derivative. wikipedia.orgmdpi.com It coordinates to the oxygen atom of the anomeric acetyl group, making it a better leaving group. This facilitates the nucleophilic attack by the silylated nucleobase (e.g., purine or pyrimidine) at the anomeric carbon (C1), leading to the formation of the desired N-glycosidic bond and the creation of the nucleoside framework. mdpi.com The selection of the Lewis acid and reaction conditions is critical for controlling the stereoselectivity of the glycosylation, typically favoring the formation of the biologically relevant β-anomer.

The function of the Lewis acid can be summarized in the following key steps:

Activation: The Lewis acid coordinates to the acetyl group at the anomeric position.

Carbocation Formation: The activated acetyl group departs, leading to the formation of a resonance-stabilized oxocarbenium ion intermediate.

Nucleophilic Attack: The silylated nucleobase attacks the electrophilic anomeric carbon.

Product Formation: Subsequent loss of the silyl (B83357) group yields the protected nucleoside.

This Lewis acid-mediated pathway underscores the importance of this compound as a stable yet activatable precursor for the efficient synthesis of a wide array of therapeutic nucleoside analogues. chemimpex.com

Table 2: Lewis Acids in the Application of this compound
ReactionLewis Acid CatalystReactantsProduct TypeReference
Silyl-Hilbert-Johnson ReactionTrimethylsilyl trifluoromethanesulfonate (TMSOTf), Tin(IV) chloride (SnCl₄)This compound, Silylated NucleobaseProtected Nucleoside wikipedia.orgmdpi.com

Development of Environmentally Benign Catalytic Systems

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic routes for this compound and related compounds. These strategies focus on replacing hazardous reagents, utilizing reusable catalysts, and employing biocatalytic methods.

One area of improvement targets the benzoylation step, which often uses pyridine as a catalyst and solvent. Pyridine is toxic and its removal can be problematic. researchgate.net An improved method utilizes an inorganic weak base for the benzoylation, which reduces the cost of raw materials and lowers the content of nitrogen-containing organic compounds in the process wastewater. google.com

For the acetylation step, a significant green advancement is the replacement of pyridine with a heterogeneous catalyst system. Research has demonstrated that molecular sieves, specifically 13X/KCl, can efficiently catalyze the per-O-acetylation of carbohydrates using acetic anhydride under solvent-free conditions. scielo.brresearchgate.net This method is faster than the conventional pyridine-based approach, avoids aqueous work-up, and the catalyst can be easily separated and reutilized without significant loss of activity. scielo.brresearchgate.net Another approach involves the use of boric acid as a simple, inexpensive, and green promoter for the selective acylation of unprotected monosaccharides, offering an alternative to more complex reagents. rsc.org

Furthermore, the field of biocatalysis presents a powerful green alternative for nucleoside synthesis. Cascade biocatalysis, using multiple enzymes in a one-pot reaction, allows for the synthesis of nucleosides from simple starting materials without the need for intermediate purification and the use of protecting groups. researchgate.net Enzymes such as nucleoside 2′-deoxyribosyltransferases (NDTs) can be used to prepare a variety of ribonucleoside analogues in a single step, offering a scalable and environmentally sustainable strategy compared to multi-step chemical syntheses. nih.govrsc.org These biocatalytic routes represent a major step forward in the sustainable production of nucleoside-based therapeutics. rsc.org

Elucidation of Reaction Mechanisms and Stereochemical Control in Reactions Involving 1 O Acetyl 2,3,5 Tri O Benzoyl Beta D Ribofuranose

Mechanistic Pathways of Glycosylation Reactions

Glycosylation reactions involving 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose are central to the synthesis of a wide array of nucleoside analogues. nbinno.com The specific pathway followed can be influenced by catalysts, solvents, and the nature of the nucleophile, generally proceeding through a continuum of SN1 and SN2-like states. nih.govnih.gov

The Silyl-Hilbert–Johnson (SHJ) reaction, also known as the Vorbrüggen reaction, is the most prevalent method for nucleoside synthesis utilizing this compound as the glycosyl donor. wikipedia.orgresearchgate.net This reaction involves the coupling of a silylated heterocyclic base (such as a purine (B94841) or pyrimidine) with the protected ribofuranose in the presence of a Lewis acid, typically trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or tin(IV) chloride (SnCl4). wikipedia.orgwikipedia.orgnih.gov

The mechanism is initiated by the Lewis acid-mediated departure of the 1-O-acetyl group. The neighboring benzoyl group at the C-2 position plays a critical role through anchimeric assistance, or neighboring group participation. mdpi.comnih.gov It attacks the anomeric carbon as the leaving group departs, forming a stable bicyclic acyloxonium ion intermediate (specifically, a dioxolenium ion). mdpi.comnih.govnih.gov This intermediate effectively shields one face of the ribose ring. The silylated nucleobase then attacks the anomeric carbon from the side opposite to the bulky dioxolenium ring. nih.govnih.gov This backside attack exclusively leads to the formation of the 1,2-trans product, which in the case of a D-ribofuranose starting material, is the desired β-nucleoside. wikipedia.orgbiosynth.com

Table 1: Key Stages of the Silyl-Hilbert–Johnson Reaction

Stage Description Key Intermediates/Reagents
Activation The Lewis acid activates the 1-O-acetyl group, facilitating its departure as a leaving group. This compound, Lewis Acid (e.g., TMSOTf)
Intermediate Formation The C-2 benzoyl group participates, forming a stable dioxolenium ion intermediate. Dioxolenium ion
Nucleophilic Attack The silylated heterocyclic base attacks the anomeric carbon in an SN2-like fashion. Silylated Nucleobase

| Product Formation | The attack occurs from the face opposite the dioxolenium ring, resulting in the 1,2-trans (β) nucleoside. | Protected β-nucleoside |

Glycosylation reactions are understood to exist on a mechanistic continuum between idealized SN1 and SN2 pathways. nih.gov The SN1-like mechanism involves the formation of a discrete, planar oxocarbenium ion, which is then attacked by the nucleophile from either face, potentially leading to a mixture of α and β anomers. nih.govnih.gov In contrast, the SN2-like mechanism involves a direct, concerted displacement of the leaving group by the nucleophile, resulting in an inversion of stereochemistry at the anomeric center. nih.govfrontiersin.org

In reactions with this compound, the presence of the participating 2-O-benzoyl group is pivotal in shifting the mechanism away from a non-selective SN1 pathway. nih.govresearchgate.net The formation of the dioxolenium ion intermediate prevents the formation of a free oxocarbenium ion. nih.gov The subsequent nucleophilic attack on this stable intermediate is a stereoselective process, resembling an SN2 displacement. nih.gov This neighboring group participation is a key strategy to avoid the SN1-like pathway and ensure high stereochemical control, favoring the formation of the β-anomer. nih.govmdpi.com

Stereoselectivity and Anomeric Control in Ribofuranose Derivatization

Achieving high stereoselectivity at the anomeric carbon is a primary challenge in carbohydrate chemistry. For this compound, the molecular architecture is inherently designed to favor the formation of β-glycosidic linkages.

The predominant formation of the β-anomer in glycosylation reactions with this substrate is a direct consequence of the neighboring group participation of the C-2 benzoyl ester. mdpi.comnih.gov This phenomenon, also known as anchimeric assistance, dictates the stereochemical outcome. nih.gov

Formation of the Dioxolenium Ion: As the 1-O-acetyl leaving group is activated and departs, the carbonyl oxygen of the adjacent C-2 benzoyl group attacks the electrophilic anomeric carbon. nih.gov

Steric Shielding: This intramolecular attack forms a rigid, bicyclic dioxolenium ion. This intermediate effectively blocks the α-face of the ribofuranose ring.

Directed Nucleophilic Attack: Consequently, the incoming nucleophile (e.g., a silylated base or an alcohol) can only approach the anomeric carbon from the less sterically hindered β-face. nih.gov

This mechanism reliably produces the 1,2-trans glycosidic bond, which corresponds to the β-anomer for D-ribose derivatives. mdpi.com The stability of the β-anomer is often greater than the α-anomer due to reduced steric hindrance, with bulky substituents preferentially occupying equatorial positions in the most stable chair conformation of the sugar ring. fiveable.melibretexts.org

While neighboring group participation provides a strong basis for β-selectivity, reaction conditions can be optimized to further enhance stereoisomeric purity.

Choice of Lewis Acid: Strong Lewis acids like TMSOTf are highly effective at promoting the formation of the dioxolenium ion intermediate, which is essential for high β-selectivity in the Silyl-Hilbert–Johnson reaction. wikipedia.org In some cases, milder catalysts like ZrCl4 have also been used to achieve stereoselective N-glycosylation. nih.govacs.org

Solvent Effects: The choice of solvent can influence the stability of reaction intermediates. Nitrile solvents, for instance, have been noted in some glycosylation systems for their potential to participate in the reaction or stabilize intermediates, affecting stereochemical outcomes. frontiersin.org

Temperature Control: Low reaction temperatures are often employed to enhance selectivity by minimizing side reactions and preventing the equilibration of anomeric products. google.com Careful temperature control during certain acetylation steps can also be crucial for stereochemical outcomes. nih.govacs.org

Nucleophile Reactivity: The nature of the glycosyl acceptor is also important. Highly reactive nucleophiles generally lead to faster and cleaner reactions, preserving the stereochemical integrity dictated by the dioxolenium intermediate.

Protecting groups do more than simply mask functional groups; they exert profound electronic and steric effects that direct the course of a reaction. mdpi.comresearchgate.net In this compound, the benzoyl groups are critical for stereocontrol.

C-2 Benzoyl Group: As detailed extensively, the C-2 benzoyl group is the primary director of β-stereoselectivity through neighboring group participation. researchgate.netnih.gov Its ability to form the dioxolenium ion is the single most important factor for anomeric control in this system. mdpi.com

Table 2: Influence of C-2 Benzoyl Substituents on Glycosylation Rate

para-Substituent on C-2 Benzoyl Group Electronic Effect Relative Glycosylation Rate Reference
-OMe (Methoxy) Electron-Donating Increased nih.gov
-H (Hydrogen) Neutral Baseline nih.gov
-Br (Bromo) Electron-Withdrawing Decreased nih.gov

Solvent Effects and Temperature Dependence on Reaction Kinetics and Selectivity

The choice of solvent and the reaction temperature are paramount in directing the outcome of reactions involving this compound, profoundly influencing both the rate of reaction and the stereochemical and regiochemical selectivity. These parameters play a critical role in modulating the reaction mechanism, often shifting the equilibrium between SN1 and SN2 pathways, and influencing the stability of key intermediates.

The glycosylation of heterocyclic bases with this compound is a cornerstone of nucleoside synthesis. The stereochemical outcome at the anomeric center (C1) is a crucial aspect of these reactions. The formation of either the α- or β-anomer is highly dependent on the solvent's properties. Polar aprotic solvents, such as acetonitrile (B52724) and dichloromethane, are commonly employed. Nitrile solvents, in particular, are known to participate in the reaction mechanism, often leading to the formation of a nitrilium ion intermediate, which can favor the formation of the β-glycoside.

In a notable example, the glycosylation of the trimethylsilyl derivative of 1-(methyl)-1H-pyrazolo[4,3-d]pyrimidine-5,7-(4H, 6H)-dione with 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose in the presence of TMS triflate yielded novel protected nucleosides. nih.gov Similarly, the synthesis of 7-deazapurine ribonucleosides has been achieved through the glycosylation of nonfunctionalized 6-chloro-7-deazapurine with this ribofuranose derivative. nih.gov

The temperature at which these reactions are conducted also has a significant impact on both the reaction rate and the selectivity. Generally, lower temperatures are employed to enhance selectivity by minimizing side reactions and allowing for better kinetic control. The stability of the oxocarbenium ion intermediate, a key species in many glycosylation reactions, is highly sensitive to temperature. Lowering the temperature can favor a more ordered transition state, leading to a higher preference for one stereoisomer over the other.

While specific kinetic data for the glycosylation of every possible nucleobase with this compound under varying conditions are not exhaustively compiled in a single source, the general principles of physical organic chemistry provide a predictive framework. The following interactive table illustrates the expected qualitative effects of solvent and temperature on key reaction parameters based on established glycosylation chemistry.

SolventExpected PolarityPredominant MechanismEffect on Reaction RateExpected Anomeric Selectivity
Acetonitrile (CH₃CN)HighSN2-like (with solvent participation)Moderate to FastGenerally favors β-anomer
Dichloromethane (CH₂Cl₂)ModerateSN1/SN2 continuumModerateMixture of α/β, sensitive to other factors
Tetrahydrofuran (THF)ModerateCan favor SN1-like pathwaysSlowerOften favors α-anomer
TolueneLowSN1-likeSlowCan favor α-anomer
TemperatureEffect on Reaction RateEffect on SelectivityRationale
Low (e.g., -78°C to 0°C)SlowerGenerally HigherFavors the kinetically controlled product; transition states are more ordered.
Room Temperature (e.g., 20-25°C)ModerateVariableA balance between reaction rate and selectivity.
High (e.g., > 40°C)FasterGenerally LowerMay lead to the thermodynamically controlled product, increased side reactions, and potential for anomerization.

It is crucial to note that the interplay of solvent, temperature, the specific nucleobase, and the Lewis acid catalyst creates a complex reaction landscape. Therefore, the optimal conditions for a particular glycosylation reaction are typically determined empirically.

Derivatization and Functionalization Strategies of 1 O Acetyl 2,3,5 Tri O Benzoyl Beta D Ribofuranose

Selective De-O-acetylation and De-O-benzoylation Protocols

The differential reactivity of the acetyl and benzoyl protecting groups in 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose allows for their selective removal, a critical step in many synthetic pathways. The anomeric acetyl group is more labile than the benzoyl groups at the C2, C3, and C5 positions. This reactivity difference enables selective de-O-acetylation to free the anomeric hydroxyl group for subsequent transformations.

Protocols for selective de-O-acetylation often employ mild basic or acidic conditions that leave the more stable benzoyl esters intact. For instance, enzymatic deacetylation using lipases, such as that from Candida rugosa, has been shown to be a highly regioselective method for removing the 5-O-acetyl group from peracetylated ribofuranose, and similar principles can be applied to achieve selective deacetylation at the anomeric position under controlled conditions. nih.govcore.ac.uk Chemical methods, such as treatment with magnesium oxide in methanol (B129727), can also achieve selective deacetylation at the anomeric position of acetylated carbohydrates. researchgate.net

Conversely, de-O-benzoylation requires more forcing conditions, typically involving strong bases like sodium methoxide (B1231860) in methanol (Zemplén debenzoylation). This process generally removes all benzoyl groups simultaneously. Selective de-O-benzoylation in the presence of an acetyl group is challenging due to the higher reactivity of the acetate (B1210297). Therefore, de-O-acetylation is typically performed first when a free anomeric hydroxyl group is desired.

Table 1: General Protocols for Selective Deprotection

Reaction Reagents and Conditions Outcome
Selective De-O-acetylation Hydrazine acetate in DMF; Mild basic conditions Removal of the anomeric acetyl group
General De-O-benzoylation Sodium methoxide in methanol (Zemplén conditions) Removal of all benzoyl groups

Transformations at the Anomeric Center

The anomeric position of this compound is a focal point for a variety of chemical transformations, enabling the synthesis of C-nucleosides, glycosides, and other important derivatives.

A significant transformation at the anomeric center is its conversion to a cyano group, which serves as a precursor for other functionalities. An efficient and stereoselective synthesis of 1-deoxy-1-ethynyl-β-D-ribofuranose has been developed via the β-selective cyanation of the anomeric position of 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. researchgate.net This reaction provides a versatile scaffold for further chemical modifications, such as copper(I)-catalyzed alkyne-azide 1,3-dipolar cycloadditions to form triazole ribonucleosides. researchgate.net

The conversion of this compound into ribofuranosyl halides is a common strategy for activating the anomeric center for glycosylation reactions. Treatment with hydrogen halides, such as HBr in acetic acid, can generate the corresponding bromosugar. These halosugars are reactive glycosyl donors that can be coupled with various nucleophiles, including silylated heterocycles, to form N-glycosidic bonds in the synthesis of nucleosides. madridge.org The stereochemical outcome of these glycosylation reactions is often influenced by the participating nature of the C2-benzoyl group.

Modification of Benzoyl Protecting Groups and Their Influence on Reactivity

The benzoyl groups at the C2, C3, and C5 positions are not merely protecting groups; they play a crucial role in influencing the reactivity and stereoselectivity of reactions at the anomeric center. nih.gov The C2-benzoyl group, in particular, can act as a participating group in glycosylation reactions. mpg.debeilstein-journals.org

During the departure of a leaving group at the anomeric center, the carbonyl oxygen of the C2-benzoyl group can attack the resulting oxocarbenium ion to form a more stable dioxolenium ion intermediate. nih.gov This intermediate shields one face of the ribofuranose ring, leading to the stereoselective formation of 1,2-trans-glycosides. nih.gov The electron-withdrawing nature of the benzoyl groups also generally deactivates the glycosyl donor, a factor that must be considered when planning glycosylation strategies. wiley-vch.de The reactivity of glycosyl acceptors is also influenced by the nature and orientation of their protecting groups, with benzoyl groups impacting the nucleophilicity of nearby hydroxyl groups. nih.gov

Table 2: Influence of Benzoyl Groups on Glycosylation

Position of Benzoyl Group Influence on Reactivity Stereochemical Outcome
C2 Neighboring group participation Favors 1,2-trans glycoside formation

Introduction of Diverse Functional Moieties for Scaffold Diversification

This compound serves as a versatile starting material for the introduction of a wide range of functional moieties, leading to significant scaffold diversification. This is particularly evident in the synthesis of modified nucleosides.

By coupling the activated ribofuranose derivative (often as a halosugar or after reaction with a Lewis acid) with various heterocyclic bases, a vast library of nucleoside analogues can be generated. nih.govresearchgate.net For example, glycosylation of silylated pyrrolo[2,3-d]pyrimidines with this compound is a key step in the synthesis of toyocamycin (B1682990) and 7-deazainosine. nih.gov

Furthermore, transformations of the benzoyl groups themselves, or their replacement with other protecting groups, can be used to introduce additional functionality or to fine-tune the properties of the final molecule. The ability to selectively manipulate the different positions of the ribose ring, starting from this protected precursor, allows for the creation of complex and diverse molecular architectures for various applications in medicinal chemistry and chemical biology.

Applications of 1 O Acetyl 2,3,5 Tri O Benzoyl Beta D Ribofuranose in Complex Chemical Synthesis

Utilization in the Synthesis of Nucleoside Analogues

As a protected ribofuranose, 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose is a crucial intermediate for creating the glycosidic bond, which links the sugar moiety to a heterocyclic base, a defining step in nucleoside synthesis. researchgate.net The benzoyl protecting groups enhance stability and solubility, while the acetyl group at the anomeric (C1) position provides a good leaving group for nucleophilic substitution reactions with various purine (B94841) and pyrimidine (B1678525) bases.

While direct synthesis routes for 3-Deazaadenosine using this specific ribose derivative are part of the broader field of nucleoside synthesis, a notable documented application is in the synthesis of derivatives of Tubercidin. Research has demonstrated the total synthesis of 5'-O-α-d-glucopyranosyl tubercidin, a naturally occurring disaccharide 7-deazapurine nucleoside with fungicidal activity, starting from commercially available 1-O-acetyl-2,3,5-tri-O-benzoyl-β-d-ribose. nih.govresearchgate.net This multi-step synthesis highlights the utility of the compound in constructing complex, biologically active purine analogues. nih.govresearchgate.net

The synthesis of several important pyrimidine nucleoside drugs relies on this compound as the glycosyl donor.

Clofarabine: Patented methods describe the preparation of the anticancer drug Clofarabine using 1-acetyl-2,3,5-tri-o-benzoyl-Beta-D-ribofuranose as the initial raw material. google.com The process involves a series of reactions, including rearrangement, fluorination, bromination, and eventual condensation with 2-chloroadenine, followed by the removal of the benzoyl protecting groups. google.com

Azacitidine: This compound is a vital intermediate for the synthesis of Azacitidine, a drug used in the treatment of myelodysplastic syndromes. deyerchem.com Synthetic processes involve the coupling of a silylated 5-azacytosine (B16484) with 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. This key glycosylation step is followed by deprotection to yield the final active drug.

The versatility of this compound extends to the synthesis of C-nucleosides, where the sugar is linked to the base via a carbon-carbon bond instead of a carbon-nitrogen bond. This structural modification can impart unique biological properties, including increased metabolic stability. The title compound serves as a precursor to ribofuranosyl donors that can be coupled with various carbon nucleophiles, such as organometallic reagents or activated methylene (B1212753) compounds, to form the C-glycosidic bond, a key step in assembling C-nucleosides like the deaminase inhibitor triazolo[3,4f] triazine-C-nucleoside. deyerchem.com

In the synthesis of more complex disaccharide nucleosides, such as 2'-O-ribosylribonucleosides, 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose plays a critical role. A documented method involves the condensation of a slight excess of this ribose derivative with N-protected 3',5'-O-(tetraisopropyldisiloxane-1,3-diyl)ribonucleosides. researchgate.net This reaction, carried out in the presence of tin tetrachloride in 1,2-dichloroethane, results in the stereospecific formation of the desired O-glycosidic bond, yielding the target 2'-O-β-D-ribofuranosyl nucleosides in high yields of 74-82%. researchgate.net

Table 1: Selected Synthetic Applications

Target Compound Class Key Reaction Type Starting Ribose Material Ref.
Clofarabine Pyrimidine Analogue Glycosylation / Condensation This compound google.com
Azacitidine Pyrimidine Analogue Glycosylation / Coupling This compound deyerchem.com
5'-O-α-d-glucopyranosyl tubercidin Purine Analogue Multi-step total synthesis This compound nih.govresearchgate.net

Role in Antiviral and Anticancer Drug Development

The structural modifications enabled by using this compound are central to the development of nucleoside analogues that can act as antiviral and anticancer agents. These synthetic nucleosides are designed to mimic natural nucleosides, allowing them to interfere with cellular or viral replication processes.

This compound is an important pharmaceutical intermediate precisely because it is a precursor to a wide range of therapeutic nucleoside drugs. deyerchem.com Its utility in the synthesis of anticancer drugs like Clofarabine and Azacitidine is well-established. google.comgoogle.com Furthermore, it is employed in the synthesis of numerous other analogues of adenosine, uridine, guanosine (B1672433), and cytidine (B196190) that possess antitumor activity. deyerchem.com The ability to use this single, stable precursor to generate a diverse library of modified nucleosides makes it an invaluable tool in medicinal chemistry and drug discovery.

Table of Mentioned Compounds

Compound Name
This compound
2-chloroadenine
2'-O-β-D-ribofuranosyl nucleosides
3',5'-O-(tetraisopropyldisiloxane-1,3-diyl)ribonucleosides
3-Deazaadenosine
5'-O-α-d-glucopyranosyl tubercidin
5-azacytosine
Azacitidine
Clofarabine
Tin tetrachloride
Triazolo[3,4f] triazine-C-nucleoside

Development of Modified Nucleosides with Enhanced Biological Activity

The synthesis of modified nucleosides is a critical area of pharmaceutical research, leading to the development of potent antiviral and anticancer agents. google.com this compound serves as a key glycosyl donor in this process, enabling the coupling of the protected ribose sugar with various natural and unnatural nucleobases. google.comresearchgate.net

This compound is a crucial precursor for a range of important nucleoside medicines, including the anticancer drugs Clofarabine and Azacitidine. google.com The standard procedure for creating these synthetic nucleosides is the Vorbrüggen glycosylation. In this reaction, a silylated nucleobase is coupled with this compound in the presence of a Lewis acid catalyst, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). wikipedia.org The benzoyl group at the C2 position of the ribose ring plays a crucial role in ensuring the desired stereochemistry (β-anomer) of the final product through neighboring group participation. google.com

A notable example is the synthesis of the anticancer agent Triciribine. google.com In a key step, this compound is reacted with 6-chloro-7-iodo-7-deazapurine under classical glycosylation conditions to produce the protected nucleoside intermediate, which is then converted to Triciribine through a series of further reactions. google.com

Drug ClassExample DrugSynthetic Role of Precursor
AnticancerClofarabine, AzacitidineKey glycosyl raw material for ribose moiety introduction. google.com
AnticancerTriciribineReacts with a deazapurine derivative in a Vorbrüggen glycosylation step. google.com
AntiviralRibavirin AnaloguesServes as the starting material for the synthesis of the ribose portion of nucleoside analogues. nih.gov

Research has also demonstrated its use in creating disaccharide nucleosides, such as 2'-O-β-D-ribofuranosyl nucleosides. mdpi.commdpi.com These complex molecules are synthesized by condensing this compound with another protected ribonucleoside in the presence of tin tetrachloride (SnCl₄), achieving yields of 74-82%. mdpi.com Such modified nucleosides are valuable tools for studying nucleic acid metabolism and developing novel therapeutic agents. mdpi.com

Applications in Glycoconjugate Research and Glycoengineering

Glycoconjugates, which are molecules containing carbohydrate portions linked to proteins or lipids, are fundamental to cellular processes like cell signaling and immune responses. google.com The synthesis of these complex structures for research and therapeutic purposes—a field known as glycoengineering—relies on versatile building blocks like this compound. google.com Its stable, protected form allows for the controlled, stepwise addition of the ribose unit to other molecules.

A significant application of this compound is in the synthesis of 2'-O-ribosylribonucleosides, which can be considered a form of nucleoside glycoconjugate. mdpi.com In this process, 1-O-acetyl-2,3,5-tri-O-benzoyl-β-d-ribofuranose acts as the glycosyl donor, attaching a second, fully protected ribose ring to the 2'-hydroxyl position of a primary nucleoside. mdpi.com This reaction is typically catalyzed by a Lewis acid like tin tetrachloride (SnCl₄). mdpi.com The resulting molecule contains a unique 2'-O-glycosidic bond and serves as a monomeric unit for studying complex biological structures like poly(ADP-ribose). mdpi.com

The synthesis of these specialized glycoconjugates involves several key steps:

Glycosylation: Condensation of 1-O-acetyl-2,3,5-tri-O-benzoyl-β-d-ribofuranose with a suitably protected nucleoside (e.g., 3',5'-O-TIPDSi-ribonucleosides). mdpi.com

Selective Deprotection: Targeted removal of the benzoyl groups from the newly introduced ribose moiety, often using reagents like ethanolamine, which leaves other protecting groups on the primary nucleoside intact. mdpi.com

Further Modification: The selectively deprotected molecule can then be used in further synthetic steps, such as phosphorylation or incorporation into larger oligonucleotides. mdpi.com

This strategic use of this compound allows chemists to build complex, branched carbohydrate structures with high precision, facilitating research into the function of naturally occurring glycoconjugates and the development of novel glyco-therapeutics. google.commdpi.com

Use in Oligonucleotide Synthesis as a Building Block

The automated solid-phase synthesis of RNA oligonucleotides is a cornerstone of modern molecular biology and therapeutic development. This process requires precisely engineered building blocks known as nucleoside phosphoramidites. nih.govatdbio.com this compound is a fundamental starting material for the preparation of these essential reagents. researchgate.netmdpi.com

The synthesis of an RNA strand proceeds in a stepwise manner on a solid support, and each cycle requires the addition of a new, protected ribonucleoside. mdpi.com The presence of the 2'-hydroxyl group on the ribose sugar makes RNA synthesis significantly more complex than DNA synthesis. atdbio.com This reactive group must be protected throughout the synthesis to prevent unwanted side reactions and chain degradation. atdbio.com

The journey from this compound to a phosphoramidite (B1245037) building block ready for synthesis involves a multi-step pathway:

Nucleoside Synthesis: The compound is first used to glycosylate a chosen nucleobase (Adenine, Guanine (B1146940), Cytosine, or Uracil), creating the core benzoyl-protected ribonucleoside. researchgate.netwikipedia.org

Protecting Group Manipulation: The benzoyl groups are often replaced with other protecting groups more suitable for the specific chemistry of oligonucleotide synthesis. For instance, the 5'-hydroxyl group is typically deprotected and then reprotected with an acid-labile dimethoxytrityl (DMT) group, which allows for monitoring of coupling efficiency. google.com The 2'-hydroxyl is protected with a group like tert-butyldimethylsilyl (TBDMS). atdbio.comgoogle.com

Phosphitylation: The final step involves reacting the free 3'-hydroxyl group with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to install the reactive phosphoramidite moiety. nih.govgoogle.com

The resulting 5'-O-DMT-2'-O-TBDMS-N-protected-ribonucleoside-3'-phosphoramidite is the final building block that is used in the automated synthesizer. mdpi.com Research has explicitly detailed the conversion of 2'-O-ribosylribonucleosides, initially synthesized using 1-O-acetyl-2,3,5-tri-O-benzoyl-β-d-ribofuranose, into their 3'-phosphoramidite forms for successful incorporation into RNA sequences via an automated synthesizer. mdpi.com This underscores the compound's foundational role in providing the raw material for constructing custom RNA molecules for research, diagnostics, and therapeutic applications like siRNA and aptamers. google.com

StepDescriptionKey Reagents/Groups
1. GlycosylationFormation of the N-glycosidic bond between the ribose sugar and the nucleobase.This compound, Silylated Nucleobase, TMSOTf. wikipedia.org
2. Protection SwapIntroduction of protecting groups optimized for solid-phase synthesis.Dimethoxytrityl (DMT) for 5'-OH, tert-butyldimethylsilyl (TBDMS) for 2'-OH. atdbio.comgoogle.com
3. PhosphitylationActivation of the 3'-hydroxyl for coupling during synthesis.2-Cyanoethyl N,N-diisopropylchlorophosphoramidite. nih.govgoogle.com

Advanced Spectroscopic and Structural Elucidation of 1 O Acetyl 2,3,5 Tri O Benzoyl Beta D Ribofuranose and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose in solution. Analysis of one-dimensional (1D) and two-dimensional (2D) NMR data allows for the unambiguous assignment of all proton and carbon signals, confirmation of the ribofuranose ring's substitution pattern, and determination of its relative stereochemistry.

The ¹H NMR spectrum provides crucial information about the chemical environment of the protons. The anomeric proton (H-1) is particularly diagnostic for stereochemistry. In the beta-anomer, the H-1 signal appears as a singlet or a narrow doublet at approximately 6.44 ppm, a characteristic chemical shift indicating its specific configuration. chemicalbook.com The protons of the three benzoyl groups appear in the aromatic region (approximately 7.3-8.1 ppm), while the acetyl methyl protons are observed as a sharp singlet around 2.0 ppm. chemicalbook.com

The ¹³C NMR spectrum complements the proton data by providing the chemical shifts for each carbon atom in the molecule. The anomeric carbon (C-1) signal is typically found around 100-103 ppm for the beta configuration. google.com The carbonyl carbons of the benzoyl and acetyl groups resonate in the downfield region (164-170 ppm).

Table 1: ¹H NMR Chemical Shift Data for this compound in CDCl₃ (Data sourced from representative literature values)

Proton Assignment Chemical Shift (δ, ppm) Multiplicity
H-16.439s
H-25.917m
H-35.798m
H-44.79m
H-5, H-5'4.523m
Acetyl CH₃2.002s
Aromatic H7.337 - 8.084m

Two-dimensional NMR experiments are indispensable for confirming the complete structural assignment of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show correlations between H-1 and H-2, H-2 and H-3, H-3 and H-4, and H-4 and the H-5 protons, thereby confirming the connectivity of the ribofuranose ring system. chemicalbook.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This technique allows for the unambiguous assignment of each carbon atom in the ribose moiety by linking it to its attached, and previously assigned, proton.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for confirming the placement of the ester groups. For instance, correlations would be observed between the anomeric proton H-1 and the acetyl carbonyl carbon, as well as between H-2, H-3, and H-5 and their respective benzoyl carbonyl carbons.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For stereochemical assignment, a key observation in the ROESY spectrum would be the absence of a nuclear Overhauser effect (n.O.e.) between the anomeric proton (H-1) and H-4. researchgate.net This lack of correlation confirms the trans relationship between these protons, which is characteristic of the beta-D-ribofuranose configuration.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., HRMS, ESI-MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain insight into its structure through fragmentation analysis. nih.gov The molecular formula of this compound is C₂₈H₂₄O₉, corresponding to a molecular weight of 504.48 g/mol . chemme.com

High-Resolution Mass Spectrometry (HRMS): Techniques like ESI-MS (Electrospray Ionization Mass Spectrometry) provide a highly accurate mass measurement, allowing for the confirmation of the elemental composition. nih.govacs.org The expected mass for the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺ would be precisely measured to confirm the molecular formula.

Fragmentation Analysis: In tandem MS (MS/MS), characteristic fragmentation patterns are observed. Common fragmentation would involve the loss of the acetyl group (CH₃CO), the benzoyl groups (C₆H₅CO), and benzoic acid (C₆H₅COOH), as well as cleavages within the ribose ring. The observation of an ion at m/z 105 is a strong indicator of the benzoyl cation [C₆H₅CO]⁺. nih.gov

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. nih.gov The IR spectrum of this compound is dominated by strong absorption bands characteristic of its ester functionalities.

Table 2: Characteristic IR Absorption Bands

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Ester Carbonyl (C=O)Stretch1720 - 1750 (strong)
Aromatic C=CStretch1600, 1585, 1450
C-O (Ester)Stretch1250 - 1300 (strong) and 1000 - 1100
C-H (Aromatic)Stretch3000 - 3100
C-H (Aliphatic)Stretch2850 - 3000

The prominent band around 1730 cm⁻¹ is indicative of the C=O stretching of the acetyl and benzoyl ester groups. The strong absorptions in the 1250-1300 cm⁻¹ region are characteristic of the C-O stretching of these same ester linkages.

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography provides the most definitive, unambiguous determination of a molecule's three-dimensional structure in the solid state, including its absolute stereochemistry and preferred conformation. mdpi.comresearchgate.net While this compound is frequently used in syntheses where the final products are analyzed by X-ray diffraction, publicly available crystallographic data for this compound itself is not readily found. google.com

An X-ray crystal structure analysis would confirm:

Absolute Stereochemistry: It would unequivocally verify the D-configuration of the ribose sugar and the beta-orientation of the anomeric acetyl group.

Molecular Conformation: The analysis would reveal the precise conformation of the five-membered furanose ring (e.g., envelope or twist conformation), as well as the torsional angles describing the orientation of the bulky benzoyl and acetyl substituents. This information is crucial for understanding intermolecular interactions in the solid state and for computational modeling studies.

Computational and Theoretical Investigations of 1 O Acetyl 2,3,5 Tri O Benzoyl Beta D Ribofuranose

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose. These calculations can determine a variety of molecular properties and reactivity descriptors.

Electronic Properties: The distribution of electrons within the molecule governs its chemical behavior. DFT calculations can map the electron density, identify regions susceptible to nucleophilic or electrophilic attack through analysis of the frontier molecular orbitals (HOMO and LUMO), and generate electrostatic potential maps. For an acylated ribofuranose, the oxygen atoms of the carbonyl groups in the benzoyl and acetyl moieties are expected to be regions of high electron density, while the anomeric carbon and the carbonyl carbons are electrophilic centers.

DescriptorSymbolFormulaTypical Interpretation for a Glycosyl Donor
Ionization PotentialI-EHOMOEnergy required to remove an electron.
Electron AffinityA-ELUMOEnergy released upon gaining an electron.
Chemical Potentialμ-(I+A)/2Tendency of electrons to escape from the system.
Chemical Hardnessη(I-A)/2Resistance to change in electron distribution.
Electrophilicity Indexωμ2/(2η)Propensity to accept electrons.

The reactivity of this compound as a glycosyl donor in reactions like the Silyl-Hilbert-Johnson reaction is largely dictated by the stability of the carbocation intermediate formed at the anomeric center (C1). wikipedia.org Quantum chemical calculations can model the stability of this intermediate and the influence of the benzoyl protecting groups on its formation. The electron-withdrawing nature of the benzoyl groups at C2, C3, and C5 influences the charge distribution and reactivity at the anomeric carbon.

Molecular Dynamics Simulations for Conformational Analysis and Ligand Binding

Molecular dynamics (MD) simulations are a powerful computational method to study the dynamic behavior of molecules, including conformational changes and interactions with other molecules.

Conformational Analysis: The ribofuranose ring is known for its flexibility and can adopt various puckered conformations, typically described as envelope (E) or twist (T) forms. rsc.org MD simulations, using force fields such as AMBER or CHARMM, can explore the conformational landscape of this compound in different solvent environments. nih.gov The simulations can predict the most stable conformations and the energy barriers between them. The bulky benzoyl groups are expected to significantly influence the conformational preferences of the ribofuranose ring and the orientation of the substituents. A study on β-D-ribofuranosides indicated that factors like the unfavorable ecliptic orientation of hydroxyl groups and the endo-anomeric effect influence the furanose ring conformation. rsc.org

Ligand Binding: While this compound is primarily a synthetic intermediate, MD simulations could be employed to study its hypothetical binding to a biological target. Such simulations would involve docking the molecule into the binding site of a protein and then running an MD simulation to observe the stability of the complex, the key interactions (e.g., hydrogen bonds, van der Waals forces), and any conformational changes in both the ligand and the protein upon binding.

A representative workflow for a conformational analysis using MD simulations would involve:

System Setup: Building the initial 3D structure of the molecule and solvating it in a box of water or another solvent.

Energy Minimization: Optimizing the geometry to remove any steric clashes.

Equilibration: Gradually heating the system to the desired temperature and adjusting the pressure.

Production Run: Running the simulation for a sufficient length of time to sample the conformational space.

Analysis: Analyzing the trajectory to identify dominant conformations, calculate structural parameters, and determine the energetics of the system.

In Silico Studies of Reaction Pathways and Transition States

Computational chemistry can be used to model the entire course of a chemical reaction, providing detailed information about the mechanism, intermediates, and transition states. For this compound, a key reaction is its use as a glycosyl donor in nucleoside synthesis.

The Silyl-Hilbert-Johnson reaction, a common method for nucleoside synthesis, involves the reaction of a silylated nucleobase with an acyl-protected ribose derivative like this compound in the presence of a Lewis acid. wikipedia.org In silico studies can elucidate the reaction mechanism by:

Mapping the Potential Energy Surface: Calculating the energy of the system as the reactants are converted into products.

Identifying Intermediates: Locating stable species that are formed during the reaction, such as the oxocarbenium ion intermediate.

Locating Transition States: Finding the highest energy point along the reaction coordinate between two intermediates or between reactants and products. The geometry of the transition state provides crucial information about the bond-breaking and bond-forming processes.

For the glycosylation reaction, computational studies can help to understand the stereoselectivity (the preferential formation of the β-nucleoside). This is often explained by the neighboring group participation of the C2-benzoyl group, which can form a cyclic acyloxonium ion intermediate that shields the α-face of the ribose ring from nucleophilic attack. DFT calculations can be used to determine the relative energies of the transition states leading to the α- and β-anomers, thereby predicting the stereochemical outcome of the reaction.

Prediction of Spectroscopic Parameters

Quantum chemical calculations can accurately predict various spectroscopic parameters, which can be used to aid in the characterization of this compound and to interpret experimental spectra.

NMR Spectroscopy: The prediction of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) and spin-spin coupling constants is a common application of DFT. nih.gov The standard approach involves:

Performing a conformational analysis (e.g., using MD simulations or other methods) to identify all low-energy conformers of the molecule.

Optimizing the geometry of each conformer at a high level of theory.

Calculating the NMR shielding tensors for each conformer using methods like the Gauge-Including Atomic Orbital (GIAO) method.

Averaging the calculated shielding constants based on the Boltzmann population of each conformer.

Converting the averaged shielding constants to chemical shifts by referencing them to a standard (e.g., tetramethylsilane).

A comparison of the predicted and experimental NMR spectra can help to confirm the structure and stereochemistry of the molecule.

Vibrational Spectroscopy: The infrared (IR) and Raman spectra of this compound can also be predicted computationally. acs.org By calculating the harmonic vibrational frequencies and their corresponding intensities, a theoretical vibrational spectrum can be generated. This can be compared with the experimental spectrum to aid in the assignment of the observed vibrational bands to specific molecular motions.

Spectroscopic TechniqueCalculable ParametersComputational MethodApplication
NMRChemical Shifts (¹H, ¹³C), Spin-Spin Coupling ConstantsDFT (e.g., GIAO)Structural elucidation and conformational analysis.
IR/RamanVibrational Frequencies, IntensitiesDFTIdentification of functional groups and vibrational modes.

Q & A

Q. What is the role of 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose in nucleoside synthesis?

This compound serves as a protected ribofuranose intermediate, enabling regioselective glycosylation of nucleobases (e.g., uracil, cytosine). The acetyl and benzoyl groups protect hydroxyl moieties during coupling reactions, ensuring the beta-configuration of the glycosidic bond. After coupling, deprotection yields the desired ribonucleoside .

Q. What analytical methods are used to characterize this compound?

  • NMR Spectroscopy : Benzoyl (7.8–8.0 ppm, aromatic protons) and acetyl (2.0–2.3 ppm) groups are key markers. Anomeric proton signals (5.5–6.5 ppm) confirm the beta-configuration .
  • HPLC : Reverse-phase columns (C18) with acetonitrile/water gradients assess purity (>95% per CATO standards) .
  • Mass Spectrometry : ESI-MS or MALDI-TOF confirms molecular weight (504.48 g/mol) .

Q. What are the solubility and storage recommendations?

The compound is a solid, soluble in chlorinated solvents (e.g., dichloroethane) and slightly soluble in DMSO. Store at -20°C in anhydrous conditions to prevent hydrolysis of acetyl/benzoyl groups .

Advanced Research Questions

Q. How can low yields in glycosylation reactions with silylated nucleobases be addressed?

  • Moisture Control : Use anhydrous solvents and inert atmosphere (N₂/Ar) to prevent hydrolysis of the glycosyl iodide intermediate .
  • Activation Methods : Employ Lewis acids (e.g., SnCl₄) to stabilize the oxocarbenium ion transition state, improving coupling efficiency .
  • Nucleobase Silylation : Ensure complete silylation (e.g., using HMDS) to enhance nucleophilicity and reduce side reactions .

Q. What side products arise during iodotrimethylsilane (TMSI)-mediated glycosylation, and how are they resolved?

  • Byproducts : Competing α-anomer formation or benzoyl group migration.
  • Resolution :
  • Chromatographic separation (silica gel, hexane/EtOAc gradients) isolates the beta-anomer .
  • Monitor reaction progress via TLC (Rf ~0.5 in dichloroethane/hexane) to optimize reaction time and minimize degradation .

Q. How does this compound compare to 1,2,3,5-tetra-O-acetyl-beta-D-ribofuranose in nucleoside synthesis?

  • Reactivity : Benzoyl groups (stronger electron-withdrawing) stabilize intermediates better than acetyl groups, reducing premature deprotection .
  • Solubility : The benzoylated derivative has lower polarity, favoring reactions in non-polar solvents (e.g., dichloroethane) .
  • Deprotection : Benzoyl groups require harsher conditions (e.g., NH₃/MeOH) compared to acetyl (mild base) .

Methodological Insights

Synthetic Protocol Optimization

  • Scale-Up : A 93% yield was achieved in azauridine tribenzoate synthesis by recrystallizing the crude product from acetone/ethanol .
  • Table : Key Reaction Parameters
ParameterOptimal ConditionDeviation Impact
Temperature0–4°C (initial), 22°C (reflux)Higher temps promote β-selectivity
Solvent1,2-DichloroethanePolar aprotic solvents reduce side reactions
Molar Ratio (Sugar:Nucleobase)1:1.05Excess nucleobase minimizes residual sugar

Handling Moisture-Sensitive Intermediates

  • Quenching : Post-reaction, shake with saturated NaHCO₃ to neutralize SnCl₄, followed by drying (Na₂SO₄) and filtration over Celite .
  • Purification : Use sand-Celite layers to separate emulsions during workup .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose
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1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.